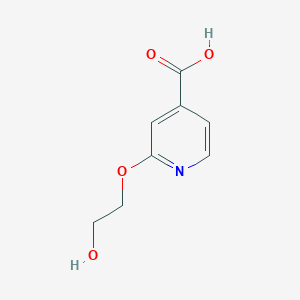
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 4-position and a 2-(2-hydroxyethoxy) group at the 2-position. This compound is a derivative of isonicotinic acid, which is known for its applications in medicinal chemistry, particularly in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) typically involves the reaction of isonicotinic acid with 2-(2-chloroethoxy)ethanol. The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI).
Industrial Production Methods
Industrial production of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 2-(2-oxoethoxy)isonicotinic acid.
Reduction: Formation of 2-(2-hydroxyethoxy)isonicotinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-tuberculosis drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) is primarily related to its ability to interact with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic acid: The parent compound with a carboxylic acid group at the 4-position.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.
Picolinic acid: An isomer with the carboxylic acid group at the 2-position.
Uniqueness
4-Pyridinecarboxylicacid,2-(2-hydroxyethoxy)-(9CI) is unique due to the presence of the 2-(2-hydroxyethoxy) group, which imparts distinct chemical and physical properties. This modification can enhance its solubility, reactivity, and potential biological activity compared to its parent compound, isonicotinic acid.
Propiedades
Fórmula molecular |
C8H9NO4 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
2-(2-hydroxyethoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c10-3-4-13-7-5-6(8(11)12)1-2-9-7/h1-2,5,10H,3-4H2,(H,11,12) |
Clave InChI |
ARKXQTFCUAPJQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C(=O)O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















